PEG3 Linker Length Maximizes Degradation Efficiency in ERα PROTACs
In a systematic linker optimization study of decoy nucleic acid-type PROTACs targeting ERα, the PEG3-linked construct (LCL-ER(dec)) demonstrated the highest degradation activity when directly compared to PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) variants. All three constructs exhibited comparable ERα binding affinities with IC50 values in the 30-50 nM range, but the PEG3 variant was identified as the most potent degrader. This provides class-level evidence that a PEG3 spacer, as found in Boc-C1-PEG3-C4-OH, can be the optimal length for achieving maximal degradation efficiency in specific PROTAC systems, outperforming both shorter and longer PEG analogs [1].
| Evidence Dimension | ERα Degradation Activity |
|---|---|
| Target Compound Data | Highest activity among tested linkers (qualitative, based on blot intensity) |
| Comparator Or Baseline | LCL-ER(dec)-P2 (PEG2) and LCL-ER(dec)-P4 (PEG4) |
| Quantified Difference | PEG3 > PEG4 ≈ PEG2 in degradation potency |
| Conditions | In vitro ERα degradation assay (Western blotting); ERα binding IC50 = 30-50 nM for all variants |
Why This Matters
This data supports the selection of a PEG3-based linker like Boc-C1-PEG3-C4-OH over PEG2 or PEG4 alternatives when optimizing for degradation potency in PROTAC campaigns, as linker length directly influences ternary complex geometry and ubiquitination efficiency.
- [1] MEDCHEM NEWS Vol.33 No.2, 2023, p.24. Linker Optimization for Decoy Nucleic Acid-Type PROTACs. View Source
